N-(2,2-Diethylbutyl)thietan-3-amine

Catalog No.
S13520717
CAS No.
M.F
C11H23NS
M. Wt
201.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2-Diethylbutyl)thietan-3-amine

Product Name

N-(2,2-Diethylbutyl)thietan-3-amine

IUPAC Name

N-(2,2-diethylbutyl)thietan-3-amine

Molecular Formula

C11H23NS

Molecular Weight

201.37 g/mol

InChI

InChI=1S/C11H23NS/c1-4-11(5-2,6-3)9-12-10-7-13-8-10/h10,12H,4-9H2,1-3H3

InChI Key

RLIJYIWMRPPRFI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)CNC1CSC1

N-(2,2-Diethylbutyl)thietan-3-amine is a nitrogen-containing heterocyclic compound that features a thietan ring, which is a four-membered cyclic structure containing one sulfur atom and three carbon atoms. The compound has a distinctive side chain, specifically the 2,2-diethylbutyl group, which contributes to its physical and chemical properties. Thietanes are known for their unique structural characteristics and potential reactivity due to the presence of the sulfur atom within the ring. This compound may exhibit interesting properties due to its unique molecular architecture, making it a subject of research in various fields including organic chemistry and medicinal chemistry.

. Notably:

  • Electrophilic Attack: The thietan ring can react with electrophiles leading to ring-opening reactions. For instance, when exposed to strong electrophiles, the sulfur atom can be attacked, resulting in the cleavage of the ring structure .
  • Nucleophilic Substitution: The amine functional group can participate in nucleophilic substitution reactions, where it can react with alkyl halides or other electrophilic species.
  • Oxidation: The sulfur atom in thietanes may also undergo oxidation reactions, potentially transforming the thietan into sulfoxides or sulfones under appropriate conditions.

The synthesis of N-(2,2-Diethylbutyl)thietan-3-amine can be approached through several synthetic routes:

  • Thietan Formation: Starting from appropriate precursors such as 1,3-butadiene and sulfur dichloride, a thietan ring can be formed through cyclization reactions.
  • Alkylation: The introduction of the 2,2-diethylbutyl group can be achieved via alkylation reactions using suitable alkyl halides and base conditions.
  • Amine Functionalization: Finally, the amine group can be introduced through reductive amination or direct amination methods.

Each step must be optimized for yield and purity to obtain the desired compound effectively.

N-(2,2-Diethylbutyl)thietan-3-amine may have various applications depending on its properties:

  • Pharmaceutical Development: Due to its unique structure, it could serve as a lead compound for drug development targeting specific diseases.
  • Chemical Intermediates: It may act as an intermediate in the synthesis of other complex organic molecules in chemical manufacturing.
  • Material Science: Its unique properties could lend themselves to applications in developing new materials with specific characteristics.

Interaction studies involving N-(2,2-Diethylbutyl)thietan-3-amine would typically focus on its reactivity with biological macromolecules or other small molecules. Potential areas of investigation include:

  • Protein Binding Studies: Understanding how this compound interacts with proteins could provide insights into its mechanism of action if used therapeutically.
  • Metabolic Pathways: Investigating how this compound is metabolized in biological systems could reveal its pharmacokinetic properties.

Such studies are crucial for assessing safety and efficacy in potential applications.

N-(2,2-Diethylbutyl)thietan-3-amine shares similarities with several other compounds that contain thietan rings or similar structures. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
ThietaneFour-membered ring with one sulfur atomBasic structural unit; less substituted
1-MethylthietaneMethyl substitution on thietanIncreased lipophilicity due to methyl group
3-ThienylmethanolContains a thiophene ring instead of a thietanAromatic character; different reactivity
N,N-DiethylthioacetamideContains both amine and thioamide functionalitiesPotential for diverse biological activity

N-(2,2-Diethylbutyl)thietan-3-amine stands out due to its bulky side chain which may influence its solubility and reactivity compared to simpler thietanes.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

201.15512091 g/mol

Monoisotopic Mass

201.15512091 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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